molecular formula C9H9NO2 B1386743 (2Z)-3-(6-methylpyridin-2-yl)acrylic acid CAS No. 1499179-24-6

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid

Cat. No.: B1386743
CAS No.: 1499179-24-6
M. Wt: 163.17 g/mol
InChI Key: LCDFMVILQPHNQE-WAYWQWQTSA-N
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Description

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid is a chemical compound belonging to the class of pyridine derivativesThis compound has garnered significant attention due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(6-methylpyridin-2-yl)acrylic acid typically involves the α-methylation of substituted pyridines. A simplified bench-top continuous flow setup can be used for this purpose. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols . The process involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (such as 1-propanol) at high temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the continuous flow method mentioned above represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-(6-methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-fibrotic and anti-inflammatory activities.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(6-methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

    2-methylpyridine: A simpler pyridine derivative with similar structural features.

    2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with potential biological activities.

    Piperidine derivatives: These compounds share some structural similarities and are widely used in medicinal chemistry.

Uniqueness: (2Z)-3-(6-methylpyridin-2-yl)acrylic acid is unique due to its specific structural configuration and the presence of both pyridine and acrylic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(6-methylpyridin-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDFMVILQPHNQE-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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